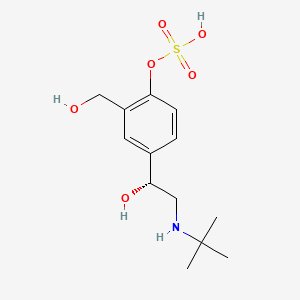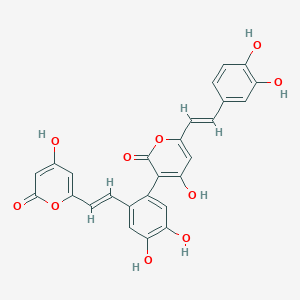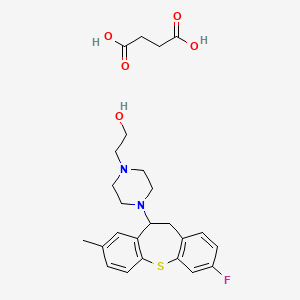
Ethanone, 2-((3-chloro-9-acridinyl)thio)-1-(4-nitrophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3-クロロ-9-アクリジニル)チオ)-1-(4-ニトロフェニル)エタノンは、アクリジンとニトロフェニル官能基の両方を含む複雑な有機化合物です。
準備方法
合成経路と反応条件
2-((3-クロロ-9-アクリジニル)チオ)-1-(4-ニトロフェニル)エタノンの合成は、通常、複数段階の有機反応を伴います。一般的なアプローチには、以下が含まれる可能性があります。
アクリジン誘導体の形成: これは、アクリジンの塩素化によってクロロ基を導入する可能性があります。
チオエーテル形成: 次に、アクリジン誘導体をチオール化合物と反応させて、チオエーテル結合を形成することができます。
ニトロフェニル基とのカップリング: 最後のステップは、特定の条件下で、チオエーテルをニトロフェニル誘導体とカップリングする必要があるかもしれません。
工業的生産方法
工業的生産方法は、コストと環境への影響を最小限に抑えながら、収率と純度を最大化するために、上記の合成経路を最適化する可能性が高いです。これには、触媒の使用、反応条件の制御、再結晶またはクロマトグラフィーなどの精製技術が含まれる場合があります。
化学反応の分析
反応の種類
2-((3-クロロ-9-アクリジニル)チオ)-1-(4-ニトロフェニル)エタノンは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、追加の官能基を導入したり、既存の官能基を変更するために酸化される可能性があります。
還元: 還元反応は、ニトロ基を除去したり、他の官能基を還元するために使用できます。
置換: アクリジン環のクロロ基は、他の求核剤で置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)または三酸化クロム(CrO3)があります。
還元: 水素化ホウ素ナトリウム(NaBH4)または触媒の存在下での水素ガス(H2)などの還元剤を使用できます。
置換: アミンまたはチオールなどの求核剤を塩基性条件下で使用して、クロロ基を置換することができます。
主な生成物
これらの反応の主な生成物は、使用された特定の条件と試薬によって異なります。たとえば、酸化によってケトンまたはカルボン酸が生成される可能性がありますが、還元によってアミンまたはアルコールが生成される可能性があります。
科学研究への応用
化学: 有機合成における試薬または中間体として。
生物学: 抗菌性または抗癌特性など、その潜在的な生物活性について研究されています。
医学: 薬剤候補または薬剤開発における潜在的な使用。
工業: 染料、顔料、または他の工業用化学物質の開発に使用できます。
科学的研究の応用
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Potential use as a drug candidate or in drug development.
Industry: Could be used in the development of dyes, pigments, or other industrial chemicals.
作用機序
2-((3-クロロ-9-アクリジニル)チオ)-1-(4-ニトロフェニル)エタノンの作用機序はその特定の生物活性に依存します。一般的に、アクリジン構造を持つ化合物はDNAにインターカレーションして、複製と転写プロセスを妨げます。ニトロフェニル基も、酸化還元反応に関与したり、特定の酵素と相互作用したりすることによって、その活性に寄与する可能性があります。
類似の化合物との比較
類似の化合物
アクリジン誘導体: アクリジンオレンジやプロフラビンなど、その生物活性で知られている化合物。
ニトロフェニル誘導体: さまざまな化学用途で使用される、4-ニトロフェノールなどの化合物。
独自性
2-((3-クロロ-9-アクリジニル)チオ)-1-(4-ニトロフェニル)エタノンは、アクリジンとニトロフェニル官能基の組み合わせによって独自であり、他の化合物と比較して異なる化学的および生物学的特性を与える可能性があります。
類似化合物との比較
Similar Compounds
Acridine derivatives: Compounds like acridine orange or proflavine, which are known for their biological activity.
Nitrophenyl derivatives: Compounds such as 4-nitrophenol, which is used in various chemical applications.
Uniqueness
Ethanone, 2-((3-chloro-9-acridinyl)thio)-1-(4-nitrophenyl)- is unique due to its combination of acridine and nitrophenyl functional groups, which might confer distinct chemical and biological properties compared to other compounds.
特性
CAS番号 |
134826-40-7 |
|---|---|
分子式 |
C21H13ClN2O3S |
分子量 |
408.9 g/mol |
IUPAC名 |
2-(3-chloroacridin-9-yl)sulfanyl-1-(4-nitrophenyl)ethanone |
InChI |
InChI=1S/C21H13ClN2O3S/c22-14-7-10-17-19(11-14)23-18-4-2-1-3-16(18)21(17)28-12-20(25)13-5-8-15(9-6-13)24(26)27/h1-11H,12H2 |
InChIキー |
HIKOIHVXZDVIKN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C3C=CC(=CC3=N2)Cl)SCC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


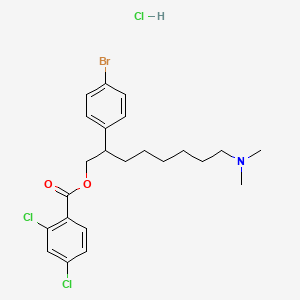
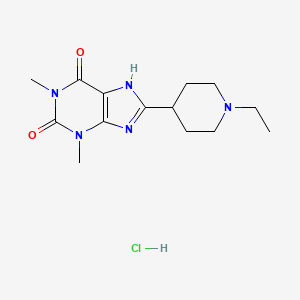
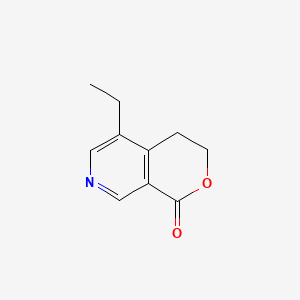
![Phenol, 2-[[2-[[4,12-bis(1,1-dimethylethyl)-2,14-dimethyl-10,6-nitrilo-6H-dibenzo[h,k][1,7,10,3,5]dioxathiadiazacyclododecin-8-yl]oxy]-3-(1,1-dimethylethyl)-5-methylphenyl]thio]-6-(1,1-dimethylethyl)-4-methyl-](/img/structure/B12760111.png)
![4-[2-[2-(4-chlorophenyl)-3-phenylpyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;dihydrochloride](/img/structure/B12760119.png)


![N'-ethyl-N'-[3-[(2-methyl-6,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaen-7-yl)amino]propyl]propane-1,3-diamine](/img/structure/B12760132.png)

